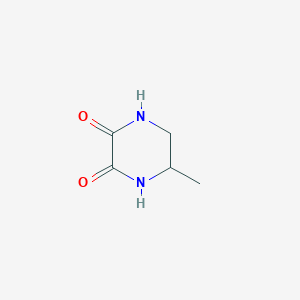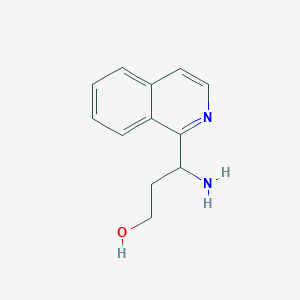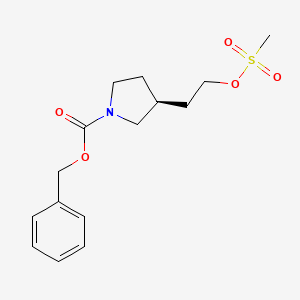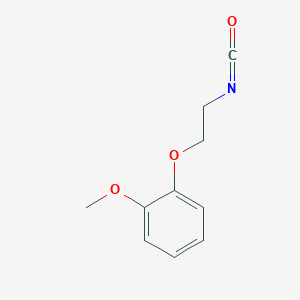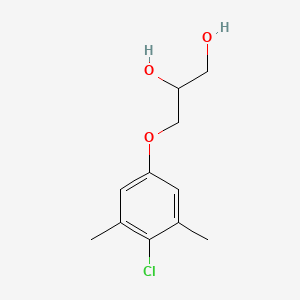![molecular formula C19H16F4N4O2 B13950271 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13950271.png)
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide is a synthetic organic compound that features a quinazolinone core structure. This compound is notable for its multiple fluorine substitutions, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the difluorophenyl and ethyl-methyl-amino groups. Common reagents used in these steps include fluorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the difluorophenyl group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s fluorine substitutions make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties due to its fluorine content.
Mechanism of Action
The mechanism of action of 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the quinazolinone core can interact with active sites or binding pockets. This compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(3,5-difluorophenyl)amino]methyl}phenoxy)acetamide
- Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate
- 3,5-Difluorophenylmagnesium bromide
Uniqueness
Compared to similar compounds, 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide stands out due to its unique combination of a quinazolinone core and multiple fluorine substitutions. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16F4N4O2 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-N-[2-[ethyl(methyl)amino]-5,7-difluoro-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C19H16F4N4O2/c1-3-26(2)19-24-15-9-13(22)8-14(23)17(15)18(29)27(19)25-16(28)6-10-4-11(20)7-12(21)5-10/h4-5,7-9H,3,6H2,1-2H3,(H,25,28) |
InChI Key |
AMTQEFXKTWSQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC2=C(C(=CC(=C2)F)F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


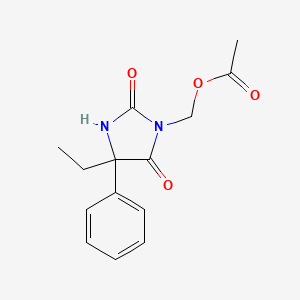
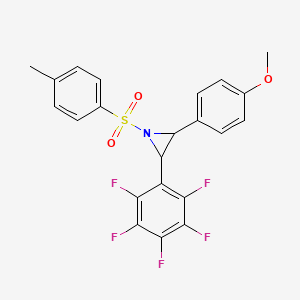
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)


